Rollicosin is a complex organic compound first isolated from the fruit of Rollinia mucosa, a member of the Annonaceae family. This compound is particularly interesting due to its unique structural features, including lactone moieties on both ends of its aliphatic chain, distinguishing it as a novel prototype among Annonaceous acetogenins. Rollicosin is notable for its potential applications in cancer treatment, as initial studies suggest it may act as an antitumor agent due to its unique chemical structure and biological activity .
Rollicosin is derived from Rollinia mucosa, commonly known as the biriba or custard apple. This tropical fruit is native to South America and has been studied for its various phytochemical constituents, including several bioactive compounds. The isolation of rollicosin from this source highlights the importance of natural products in drug discovery and development.
Rollicosin belongs to the class of compounds known as Annonaceous acetogenins, which are characterized by their long-chain fatty acid structures and various functional groups, including lactones. These compounds are primarily known for their cytotoxic properties against cancer cells, making them subjects of interest in pharmacological research.
The synthesis of rollicosin has been achieved through several sophisticated methods, notably through asymmetric total synthesis. The first reported total synthesis utilized a highly regio- and stereoselective tandem ring-closing/cross-metathesis reaction to construct the east-wing lactone. This method established the C4 stereocenter and incorporated the alkyl spacer through Sharpless asymmetric dihydroxylation and enolate alkylation techniques .
Rollicosin has a molecular formula of C22H36O6, with a molecular weight of approximately 396.5 g/mol. Its structure features multiple stereocenters and functional groups that contribute to its biological activity.
Rollicosin undergoes various chemical reactions that are significant for its synthetic pathways and potential modifications:
The reactions involved in synthesizing rollicosin require careful control of conditions such as temperature and pressure to ensure high yields and selectivity. The use of catalysts, particularly palladium-based ones, has been noted in some synthetic strategies to enhance efficiency .
Rollicosin is characterized by:
Key chemical properties include:
Relevant data on these properties can guide future research into formulations and delivery methods for therapeutic use .
Rollicosin's primary application lies in its potential as an antitumor agent. Its unique structural features make it a candidate for further investigation in cancer therapy research. Studies have highlighted its ability to selectively target cancer cells while sparing normal cells, which is a significant advantage in developing new cancer treatments.
Additionally, ongoing research may explore rollicosin's applications in other areas such as:
Rollicosin represents a structurally distinctive class of annonaceous acetogenins (ACGs), characterized by its bis-γ-lactone termini and truncated aliphatic chain. Isolated primarily from tropical Annona species, this compound exemplifies Nature’s exploration of bioactive lipid derivatives. Unlike classical ACGs featuring tetrahydrofuran (THF) rings adjacent to the lactone, rollicosin’s simplified architecture offers unique insights into structure-activity relationships and biosynthetic flexibility within plant defense metabolites [1] [5].
Rollicosin [(4R,15R,16R,21S)-rollicosin] belongs to the non-THF-bearing subclass of ACGs, defined by two terminal γ-lactone units connected by a C₁₅ aliphatic chain with stereogenic centers at C-4, C-15, C-16, and C-21. Its absolute configuration was confirmed via synthetic studies and circular dichroism (CD) spectroscopy, contrasting with THF-containing analogues like squamocin [1] [5]. Biosynthetically, it derives from C₃₅/C₃₇ fatty acid precursors via the polyketide pathway. Oxidative degradation of canonical ACGs (e.g., murisolin or solamin) is proposed to yield rollicosin’s bis-lactone scaffold, representing a metabolic "simplification" of complex precursors [1] [7].
Table 1: Structural Comparison of Rollicosin with Key Acetogenins
Compound | Core Structure | Lactone Type | Stereogenic Centers | Source Species |
---|---|---|---|---|
Rollicosin | Bis-terminal γ-lactones | α,β-Unsaturated | C4, C15, C16, C21 | Rollinia mucosa |
Squamostolide | Bis-terminal γ-lactones | α,β-Unsaturated | C15, C16, C21 | Annona squamosa |
Murisolin | Mono-THF + γ-lactone | α,β-Unsaturated | C15–C24 | Annona muricata |
Solamin | Adjacent bis-THF | Saturated γ-lactone | Multiple THF centers | Annona reticulata |
As a secondary metabolite, rollicosin contributes to plant chemical defense against herbivores and pathogens. Its bis-lactone structure enables potent inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase) in insects and fungi, disrupting cellular energy production. This bioactivity aligns with the ecological role of ACGs as "natural pesticides," reducing herbivory pressure in tropical ecosystems [5] [8]. Field studies indicate rollicosin’s accumulation in seeds and bark—tissues vulnerable to predation—suggesting evolutionary selection for its persistence in Annona species [8].
Rollicosin was first isolated in 1995 from Rollinia mucosa (syn. Annona mucosa) by Wu and colleagues in Taiwan. Key steps in its characterization included:
Synthetic efforts aimed to validate rollicosin’s structure, access stereoisomers, and probe bioactivity determinants:
Table 2: Milestones in Rollicosin Synthesis
Year | Research Group | Strategy | Key Reactions | Objective |
---|---|---|---|---|
2005 | Fujimoto et al. | Fragment Coupling | Sharpless AD, γ-Lactonization, TBS protection | Configurational confirmation |
2005 | Quinn et al. | RCM-Based | Ring-closing metathesis, Stille coupling | Access to 15-epimers |
2010s | Wu et al. | Biomimetic Oxidation | Oxidative degradation of murisolin | Biosynthetic mimicry |
2020s | Pseudo-NP Design | Fragment Recombination | Fusion of γ-lactone "fragments" | Novel bioactivity exploration |
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8